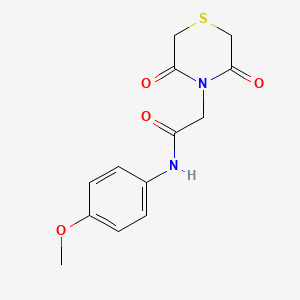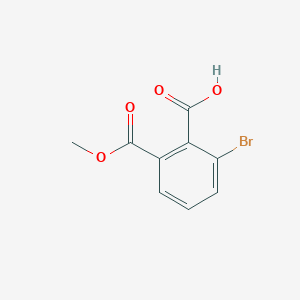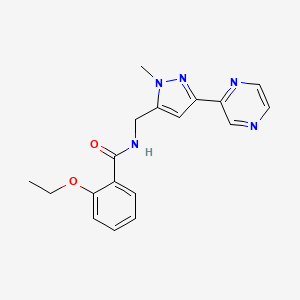![molecular formula C13H18ClNO2 B3012054 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707714-56-4](/img/structure/B3012054.png)
5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Ligand Research
A significant application of 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride lies in receptor ligand research. This compound has been found to be a highly potent and selective ligand for sigma receptors. Research by Maier and Wünsch (2002) demonstrated that systematic variations in the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle can influence the affinity for sigma(1)- and sigma(2)-receptors. This research is crucial for understanding receptor binding and for the development of new drugs targeting these receptors (Maier & Wünsch, 2002).
Pharmacological Characterization
Wiese et al. (2009) investigated the pharmacology and metabolism of this compound, revealing its potent sigma1 receptor ligand properties with exceptional sigma1/sigma2 selectivity. This compound was tested against various receptors, ion channels, and neurotransmitter transporters, exhibiting selective sigma1 receptor activity. Such insights are invaluable for the development of targeted therapies in areas like neuropathic pain and psychiatric disorders (Wiese et al., 2009).
Metabolic Stability and Potential as PET Radiotracers
Research on the metabolic stability and potential of this compound as a PET radiotracer was conducted by Grosse Maestrup et al. (2009). They synthesized various derivatives of 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine], demonstrating subnanomolar sigma(1) affinity and high selectivity against sigma(2) receptors. Such studies are pivotal in the development of diagnostic tools for brain disorders (Grosse Maestrup et al., 2009).
Development of New Sigma Receptor Ligands
Further, Maier and Wünsch (2002) also explored the development of novel sigma receptor ligands, focusing on spiro compounds with different substituents. Their work contributes to the broader understanding of sigma receptor pharmacology, which is crucial for developing new therapeutic agents (Maier & Wünsch, 2002).
Photochromism Research
Li et al. (2015) conducted research on the photochromic properties of a spiro[indoline-naphthaline]oxazine derivative, which is related structurally to 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]. This research adds to the understanding of the photochemical behavior of spiro compounds, which can have applications in materials science and photonics (Li et al., 2015).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It is also advised to avoid contact with heat/sparks/open flames/hot surfaces .
将来の方向性
Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.
作用機序
Target of Action
The primary target of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
The compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . It selectively binds to the σ1 receptor over more than 60 other receptors, ion channels, and neurotransmitter transporters .
Biochemical Pathways
The σ1 receptor is involved in various biochemical pathways. It modulates the function of multiple ion channels, G-protein coupled receptors (GPCRs), and other proteins. The activation of σ1 receptor can lead to various downstream effects, including modulation of calcium signaling, which can influence neuronal plasticity .
Pharmacokinetics
The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic stability of the compound could be enhanced by stabilizing the N-benzyl substructure
生化学分析
Biochemical Properties
5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with a wide range of receptors, ion channels, and neurotransmitter transporters . It has a high affinity for the σ1 receptor, with a Ki value of 1.14 nM, and shows extraordinary selectivity for the σ1 receptor over the σ2 receptor . It does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Cellular Effects
In cellular processes, 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its antagonistic effect on the σ1 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride change over time . It is rapidly metabolized by rat liver microsomes, with seven metabolites unequivocally identified . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride vary with different dosages . At a dosage of 16 mg/kg, it displayed 53% analgesia in the capsaicin pain model .
Metabolic Pathways
The metabolic pathways of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride involve several enzymes and cofactors . It is rapidly metabolized by rat liver microsomes, with CYP3A4 producing all the identified metabolites .
特性
IUPAC Name |
6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKGZZXOYYAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)



![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)



